3-formyl-N-isopropylbenzamide
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Overview
Description
3-formyl-N-isopropylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a formyl group (–CHO) attached to the benzene ring and an N-propan-2-yl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-N-isopropylbenzamide can be achieved through several routes. One common method involves the acylation of 3-aminobenzaldehyde with isopropylamine. The reaction typically proceeds under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction can be catalyzed by acids or bases to enhance the yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 3-formyl-N-isopropylbenzamide can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: 3-carboxy-N-propan-2-ylbenzamide.
Reduction: 3-hydroxymethyl-N-propan-2-ylbenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-formyl-N-isopropylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of formyl and amide groups on biological activity. It may serve as a model compound in structure-activity relationship (SAR) studies.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-formyl-N-isopropylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The amide group can participate in hydrogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
3-formyl-N-methylbenzamide: Similar structure but with a methyl group instead of a propan-2-yl group.
3-formyl-N-ethylbenzamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
3-formyl-N-butylbenzamide: Similar structure but with a butyl group instead of a propan-2-yl group.
Uniqueness: 3-formyl-N-isopropylbenzamide is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from its analogs with different alkyl groups.
Properties
IUPAC Name |
3-formyl-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(2)12-11(14)10-5-3-4-9(6-10)7-13/h3-8H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHPARMNYBGWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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